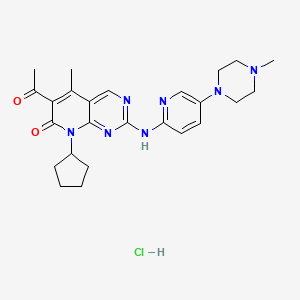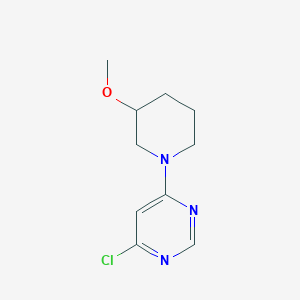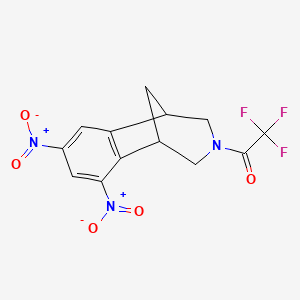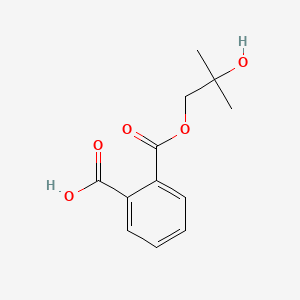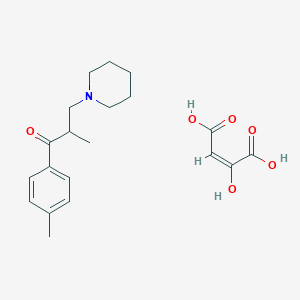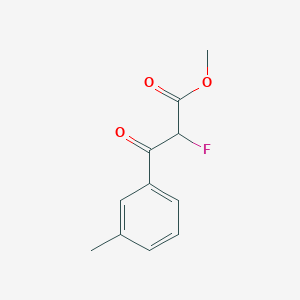
2-Undecene, 6-methyl-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Undecene, 6-methyl-, (E)- is an organic compound with the molecular formula C12H24. It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound is a positional isomer of undecene, with a methyl group attached to the sixth carbon atom in the chain. The (E)- configuration indicates that the highest priority substituents on each carbon of the double bond are on opposite sides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Undecene, 6-methyl-, (E)- can be synthesized through various organic reactions. One common method involves the dehydration of 6-methyl-2-undecanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to remove water and drive the reaction to completion.
Industrial Production Methods
In an industrial setting, 2-Undecene, 6-methyl-, (E)- can be produced through the catalytic dehydrogenation of 6-methylundecane. This process involves the use of a metal catalyst, such as platinum or palladium, at elevated temperatures and pressures to facilitate the removal of hydrogen and formation of the double bond.
Analyse Des Réactions Chimiques
Types of Reactions
2-Undecene, 6-methyl-, (E)- undergoes various chemical reactions typical of alkenes, including:
Oxidation: This compound can be oxidized to form epoxides or diols using reagents such as peracids or osmium tetroxide.
Reduction: Hydrogenation of 2-Undecene, 6-methyl-, (E)- using hydrogen gas and a metal catalyst (e.g., palladium on carbon) converts it to 6-methylundecane.
Substitution: Halogenation reactions, such as the addition of bromine, result in the formation of dibromo derivatives.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Halogens (e.g., bromine) in an inert solvent like carbon tetrachloride.
Major Products
Oxidation: Epoxides or diols.
Reduction: 6-Methylundecane.
Substitution: Dibromo derivatives.
Applications De Recherche Scientifique
2-Undecene, 6-methyl-, (E)- has various applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving the interaction of alkenes with biological systems.
Medicine: Research into its potential as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism by which 2-Undecene, 6-methyl-, (E)- exerts its effects depends on the specific reaction it undergoes. For example, in hydrogenation reactions, the compound adsorbs onto the metal catalyst surface, where hydrogen atoms add to the double bond, converting it to a single bond. In oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or diols.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Undecene, 2-methyl-: Another positional isomer with the methyl group on the second carbon.
6-Methyl-2-undecene: Similar structure but different position of the double bond.
Undecane, 2-methyl-: A saturated hydrocarbon with no double bonds.
Uniqueness
2-Undecene, 6-methyl-, (E)- is unique due to its specific double bond position and (E)-configuration, which can influence its reactivity and interactions in chemical reactions compared to its isomers and other similar compounds.
Propriétés
Formule moléculaire |
C12H24 |
|---|---|
Poids moléculaire |
168.32 g/mol |
Nom IUPAC |
(E)-6-methylundec-2-ene |
InChI |
InChI=1S/C12H24/c1-4-6-8-10-12(3)11-9-7-5-2/h4,6,12H,5,7-11H2,1-3H3/b6-4+ |
Clé InChI |
WOTYFYBLJJECKY-GQCTYLIASA-N |
SMILES isomérique |
CCCCCC(C)CC/C=C/C |
SMILES canonique |
CCCCCC(C)CCC=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


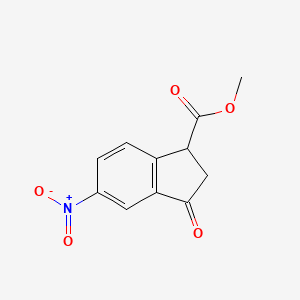
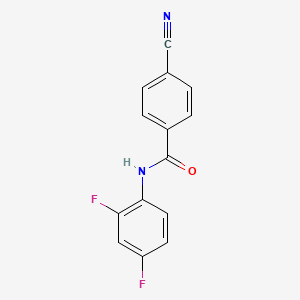

![2-[2-(Dipropylamino)ethyl]-6-nitro-alpha-oxobenzenepropanoic acid](/img/structure/B13407303.png)


